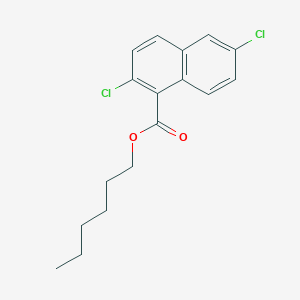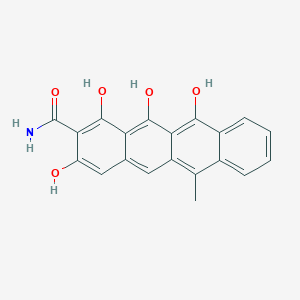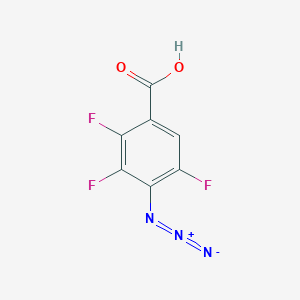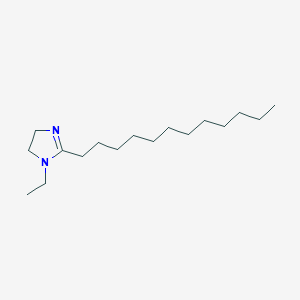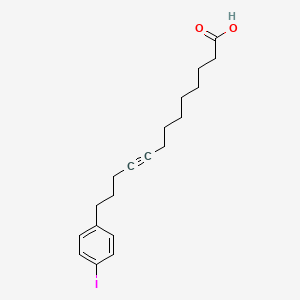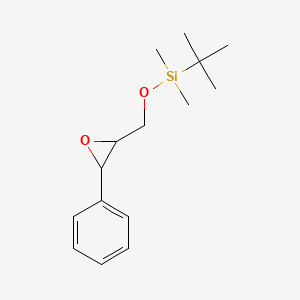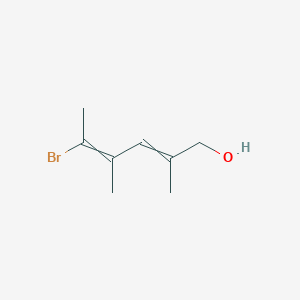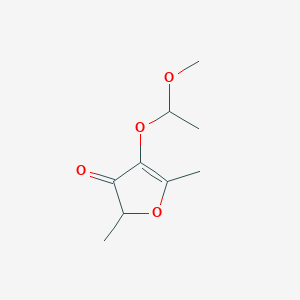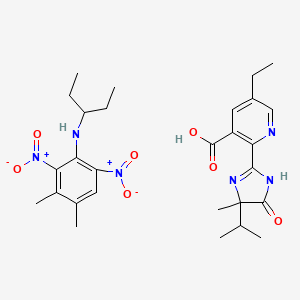
Pursuit Plus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pursuit Plus: is a herbicide used primarily in agricultural settings to control a wide range of weeds. It contains two active ingredients: imazethapyr and pendimethalin . Imazethapyr is a member of the imidazolinone family, while pendimethalin belongs to the dinitroaniline class of herbicides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Both imazethapyr and pendimethalin can undergo oxidation reactions under specific conditions.
Reduction: These compounds can also be reduced, although this is less common in practical applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of imazethapyr can lead to the formation of carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Pursuit Plus is used in research to study the mechanisms of herbicide action and resistance in plants . Biology : It is employed to investigate the effects of herbicides on plant physiology and development . Medicine : While not directly used in medicine, the study of its components can provide insights into similar biochemical pathways in humans . Industry : this compound is widely used in agriculture to control weeds, improving crop yields and reducing the need for manual weeding .
Wirkmechanismus
Imazethapyr: : This compound inhibits the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and plant growth . Pendimethalin : It disrupts cell division by inhibiting microtubule formation, preventing the proper alignment and separation of chromosomes during mitosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imazapyr: Another imidazolinone herbicide with a similar mode of action to imazethapyr.
Trifluralin: A dinitroaniline herbicide similar to pendimethalin but with different application methods and spectrum of activity.
Uniqueness
Eigenschaften
CAS-Nummer |
114655-67-3 |
|---|---|
Molekularformel |
C28H38N6O7 |
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O3.C13H19N3O4/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);7,10,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
ISGYXDUVKFGGFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
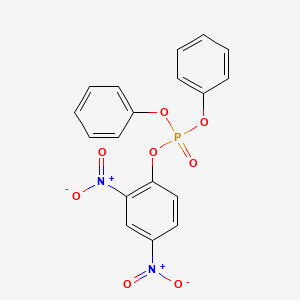
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

